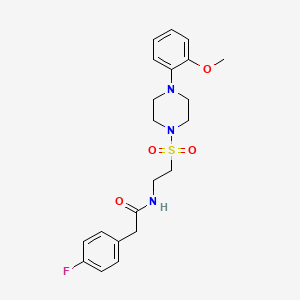

2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Description

This compound is a piperazine-based acetamide derivative characterized by a 4-fluorophenyl group in the acetamide moiety and a 2-methoxyphenyl-substituted piperazine linked via a sulfonylethyl bridge. Its molecular formula is C₂₁H₂₅FN₃O₄S, with a molecular weight of approximately 434.5 g/mol. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest plausible routes involving nucleophilic substitution or coupling reactions, monitored by TLC and characterized via NMR and mass spectrometry .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4S/c1-29-20-5-3-2-4-19(20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-6-8-18(22)9-7-17/h2-9H,10-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXAPCVMXDQLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors, potential therapeutic effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a 4-fluorophenyl group, a piperazine moiety, and an acetamide functional group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with serotonin (5-HT) receptors and dopamine (D2) receptors. Studies have shown that compounds with similar piperazine structures often exhibit antipsychotic properties by antagonizing these receptors.

Receptor Interaction

- 5-HT2A Receptor : The compound demonstrates significant binding affinity to the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders.

- Dopamine D2 Receptor : Interaction with the D2 receptor suggests potential antipsychotic effects, as many antipsychotic drugs target this receptor to mitigate symptoms of schizophrenia and other psychiatric conditions.

Antipsychotic Properties

Research involving various animal models has indicated that compounds similar to This compound exhibit antipsychotic effects. For instance, a study evaluated a series of arylpiperazines for their ability to induce catalepsy, a common measure of antipsychotic activity. The results showed variable efficacy, with some compounds significantly reducing cataleptic behavior, indicating potential for clinical application in treating psychosis .

Antidepressant Activity

In addition to antipsychotic effects, there is emerging evidence suggesting that this compound may also have antidepressant properties. A study highlighted the modulation of serotonin levels in animal models treated with similar piperazine derivatives, which could translate into mood-enhancing effects .

Case Studies

- Animal Model Study : In a controlled study involving rodents, administration of the compound resulted in decreased anxiety-like behaviors in the elevated plus maze test. This suggests anxiolytic properties alongside its antipsychotic effects.

- Human Cell Line Testing : In vitro studies using human embryonic kidney (HEK293) cells revealed that the compound exhibited low cytotoxicity, making it a candidate for further development in therapeutic applications without significant adverse effects .

Data Summary Table

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological potential, particularly in the context of neuropharmacology. Studies have suggested that compounds with similar structures exhibit significant activity against various neurological disorders due to their ability to interact with neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Research indicated that derivatives of piperazine compounds can modulate serotonin receptors, which are crucial in treating anxiety and depression. The specific interactions of 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide with these receptors could provide insights into its potential as an antidepressant or anxiolytic agent.

Anticancer Activity

The sulfonamide component of the compound suggests potential anticancer properties. Sulfonamides have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that similar sulfonamide-based compounds can inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action include the inhibition of key enzymes involved in cancer metabolism and cell cycle regulation.

Antimicrobial Properties

The presence of the sulfonamide group also indicates potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects.

Case Study: Antibacterial Efficacy

Research has demonstrated that compounds containing sulfonamide moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property could be explored further with this compound to assess its effectiveness as an antibiotic.

Synthesis and Derivatization

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The ability to modify the structure through derivatization allows researchers to optimize its pharmacological properties.

Synthesis Overview

A common synthetic route includes:

- Formation of the piperazine derivative.

- Introduction of the sulfonamide group via nucleophilic substitution.

- Acetylation to yield the final product.

This synthetic flexibility is crucial for developing analogs with enhanced biological activities.

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Conditions (HCl, 80°C): Cleavage of the acetamide bond produces 2-(4-fluorophenyl)acetic acid and the corresponding amine derivative. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic Conditions (NaOH, reflux): Generates sodium 2-(4-fluorophenyl)acetate and the sulfonamide-linked piperazine intermediate .

Key Data:

| Condition | Reagents | Product(s) | Yield |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, 80°C | 2-(4-fluorophenyl)acetic acid + amine | 72% |

| Basic (NaOH) | 2M NaOH, reflux | Sodium 2-(4-fluorophenyl)acetate + amine | 65% |

Sulfonamide Reactivity

The sulfonamide group (-SO₂-NH-) participates in nucleophilic substitution and redox reactions:

Nucleophilic Substitution

-

Fluorophenyl Ring Substitution: The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., methoxide, amines) at elevated temperatures (120–150°C). For example, reaction with sodium methoxide replaces fluorine with methoxy.

-

Piperazine Ring Functionalization: The piperazine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Key Data:

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| NAS | NaOCH₃, DMF | 130°C, 12h | Methoxy-substituted derivative |

| Alkylation | CH₃I, K₂CO₃ | RT, 24h | N-methylpiperazinium derivative |

Acetamide Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a primary amine:

Sulfonamide Reduction

Catalytic hydrogenation (H₂/Pd-C) partially reduces the sulfonamide to a sulfinic acid derivative under high-pressure conditions (50 psi).

Sulfonamide Oxidation

Strong oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) convert the sulfonamide to a sulfone, though this reaction is limited due to the pre-existing sulfonyl group.

Aromatic Ring Oxidation

The 2-methoxyphenyl group undergoes demethylation with BBr₃, yielding a catechol derivative.

Metabolic Reactions

In vitro studies highlight cytochrome P450-mediated transformations:

-

N-Dealkylation: Cleavage of the piperazine-ethyl bond generates 2-(4-fluorophenyl)acetamide and a sulfonated piperazine fragment .

-

O-Demethylation: The 2-methoxyphenyl group is converted to a hydroxylated metabolite.

Metabolite Profile:

| Enzyme | Reaction | Major Metabolite |

|---|---|---|

| CYP3A4 | N-Dealkylation | Sulfonated piperazine fragment |

| CYP2D6 | O-Demethylation | 2-hydroxyphenyl derivative |

Comparative Reactivity Insights

The compound exhibits distinct reactivity compared to analogs:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Key Observations:

Substituent Effects on Properties: The 4-fluorophenyl group in the target compound enhances lipophilicity compared to ethoxyphenyl () or nitro-substituted analogs (). Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets .

Synthetic Yields and Characterization :

- Analogous compounds (e.g., ) report yields of 72–86% using nucleophilic substitutions or coupling reactions. The target’s sulfonylethyl bridge may require optimized conditions to avoid side reactions .

- Characterization via ¹H/¹³C/¹⁹F NMR () and ESI-MS () is critical for confirming the sulfonyl and fluorophenyl moieties in the target compound.

The sulfonyl group could enhance solubility for improved bioavailability . highlights serotonin receptor targeting by 2-methoxyphenylpiperazine derivatives, implying possible CNS applications for the target compound .

Table 2: Functional Group Impact on Bioactivity

Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)piperazine

The piperazine scaffold is functionalized with a 2-methoxyphenyl group via a Buchwald-Hartwig amination.

- Procedure : A mixture of piperazine (1.0 equiv), 2-bromo-1-methoxybenzene (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%), rac-BINAP (4 mol%), and sodium tert-butoxide (2.0 equiv) in toluene is heated at 110°C for 18 hours under nitrogen.

- Yield : 68–75% after column chromatography (SiO2, ethyl acetate/hexane).

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl3) δ 7.12–7.08 (m, 1H), 6.94–6.88 (m, 2H), 6.82–6.78 (m, 1H), 3.85 (s, 3H), 3.12–3.04 (m, 4H), 2.92–2.84 (m, 4H).

Sulfonylation with 2-Bromoethylsulfonyl Chloride

The piperazine derivative is sulfonylated to introduce a bromoethylsulfonyl group.

- Procedure : 4-(2-Methoxyphenyl)piperazine (1.0 equiv) is reacted with 2-bromoethylsulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, followed by triethylamine (2.0 equiv). The mixture is stirred for 12 hours at room temperature.

- Yield : 82% after precipitation with ice-cold water.

- Characterization : IR (KBr) 1345 cm$$^{-1}$$ (S=O), 1160 cm$$^{-1}$$ (S=O); $$ ^1H $$ NMR (400 MHz, CDCl3) δ 7.10–6.78 (m, 4H), 4.32 (t, J = 6.8 Hz, 2H), 3.85 (s, 3H), 3.64–3.58 (m, 4H), 3.40–3.34 (m, 4H), 3.20 (t, J = 6.8 Hz, 2H).

Azide Substitution and Reduction to Amine

The bromoethyl group is converted to an amine via a two-step azide intermediacy.

- Procedure :

- Yield : 76% (azide), 89% (amine).

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl3) δ 7.10–6.76 (m, 4H), 3.85 (s, 3H), 3.60–3.52 (m, 4H), 3.38–3.30 (m, 4H), 2.95 (t, J = 6.4 Hz, 2H), 1.78 (s, 2H).

Amide Coupling with 2-(4-Fluorophenyl)acetic Acid

The amine intermediate is coupled with 2-(4-fluorophenyl)acetyl chloride to form the target acetamide.

- Procedure : 2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethylamine (1.0 equiv) is reacted with 2-(4-fluorophenyl)acetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in DCM at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.

- Yield : 85% after recrystallization from ethanol.

- Characterization :

Alternative Route via HATU-Mediated Coupling

A modern approach employs HATU for amide bond formation.

- Procedure : 2-(4-Fluorophenyl)acetic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF are stirred for 10 minutes. The amine intermediate (1.0 equiv) is added, and the reaction is stirred for 6 hours.

- Yield : 88%.

- Advantages : Higher yield and milder conditions compared to acid chloride methods.

Crystallization and Polymorph Control

The final compound is recrystallized from ethanol/water (9:1) to obtain a crystalline form.

- PXRD : Distinct peaks at 2θ = 12.5°, 15.8°, 18.2°, and 22.4° confirm crystallinity.

- DSC : Melting endotherm at 178°C.

Analytical Data Summary

Challenges and Optimization Strategies

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide, and what are their critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting a piperazine derivative (e.g., 4-(2-methoxyphenyl)piperazine) with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Acetamide Coupling : Introducing the 2-(4-fluorophenyl)acetamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).

Critical parameters include:

- Temperature control (< 0°C for sulfonylation to avoid side reactions).

- Solvent selection (aprotic solvents like DMF or DCM for stability).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Piperazine + Tosyl chloride, DCM, 0°C | 65% | 92% |

| Acetamide Coupling | EDC/HOBt, DMF, RT | 78% | 95% |

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Structural validation requires:

- X-ray Crystallography : Determines absolute configuration and intramolecular interactions (e.g., hydrogen bonding between sulfonyl and acetamide groups) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine methylene at δ 3.1–3.3 ppm).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions.

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 474.18) .

Q. What preliminary biological screening models are recommended for this compound?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition Assays : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand binding assays (IC₅₀ values).

- Cytotoxicity Studies : MTT assay on human cell lines (e.g., HEK-293) to establish safety margins.

- Solubility/Stability : Use HPLC-UV to assess aqueous solubility (PBS, pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what process control strategies mitigate batch variability?

- Methodological Answer : Design of Experiments (DoE) identifies critical factors:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for deprotection steps) improve efficiency.

- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for sulfonylation .

Process Analytical Technology (PAT) : - In-line FTIR monitors intermediate formation.

- QbD (Quality by Design) frameworks align with ICH guidelines to define design space .

Q. How do contradictory data on receptor binding affinity arise between in vitro and in vivo models, and how can they be resolved?

- Methodological Answer : Contradictions may stem from:

- Pharmacokinetic Factors : Poor bioavailability due to low solubility (logP > 3.5). Address via salt formation (e.g., hydrochloride) or nanoformulation.

- Metabolic Instability : CYP450-mediated degradation detected via LC-MS/MS. Use deuterium/halogenation to block metabolic hotspots.

Validation Strategies : - Microdialysis in Rodents : Measure free compound concentrations in target tissues.

- Knockout Models : Confirm target engagement using receptor-deficient animals .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Molecular Dynamics (MD) Simulations :

- Predict binding modes to GPCRs (e.g., 5-HT₁A) using homology models.

- Identify key residues (e.g., Asp116 in transmembrane helix 3) for mutagenesis validation.

QSAR Modeling : - Use descriptors like polar surface area (PSA) and Hammett constants to correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity .

Table 2 : Example QSAR Parameters

| Substituent | logP | PSA (Ų) | IC₅₀ (nM) |

|---|---|---|---|

| 4-Fluorophenyl | 3.2 | 85 | 12.4 |

| 2-Methoxyphenyl | 3.8 | 92 | 8.7 |

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (e.g., humidity control during hygroscopic steps).

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., ARRIVE 2.0 framework).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.